molecular formula C14H18N4O2S B10968324 2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B10968324
M. Wt: 306.39 g/mol
InChI Key: SZZHMAJLDCSYRE-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy or triazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted triazole or phenoxy derivatives

Scientific Research Applications

2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of a triazole ring, sulfanyl group, and acetamide moiety, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

2-[[4-methyl-5-[1-(2-methylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H18N4O2S/c1-9-6-4-5-7-11(9)20-10(2)13-16-17-14(18(13)3)21-8-12(15)19/h4-7,10H,8H2,1-3H3,(H2,15,19)

InChI Key

SZZHMAJLDCSYRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NN=C(N2C)SCC(=O)N

Origin of Product

United States

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